molecular formula C10H11N3 B1282339 1-Benzyl-4-methyl-1H-1,2,3-triazole CAS No. 91258-00-3

1-Benzyl-4-methyl-1H-1,2,3-triazole

Cat. No.: B1282339
CAS No.: 91258-00-3
M. Wt: 173.21 g/mol
InChI Key: PYXAJAYFLQNQLW-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by a triazole ring substituted with a benzyl group at the 1-position and a methyl group at the 4-position. It has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-methyl-1H-1,2,3-triazole plays a significant role in biochemical reactions, particularly in the stabilization of copper (I) ions. This compound acts as a ligand, forming complexes with copper (I) ions and preventing their disproportionation and oxidation . . This interaction is crucial for the efficiency and selectivity of these reactions, which are widely used in chemical synthesis and bioconjugation.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to stabilize copper (I) ions can impact the activity of copper-dependent enzymes, which play essential roles in cellular respiration and antioxidant defense . Additionally, this compound may modulate the expression of genes involved in these pathways, leading to changes in cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with copper (I) ions. The compound binds to copper (I) ions through its triazole nitrogen atoms, forming stable complexes that prevent the oxidation of copper (I) to copper (II) . This stabilization is essential for maintaining the catalytic activity of copper in various biochemical reactions. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, influencing their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness in biochemical reactions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the activity of copper-dependent enzymes and improve cellular function . At high doses, this compound may exhibit toxic effects, leading to adverse outcomes such as oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to copper metabolism. The compound interacts with enzymes and cofactors involved in the transport and utilization of copper ions . This interaction can affect metabolic flux and the levels of metabolites in cells, influencing overall cellular metabolism . Additionally, this compound may be metabolized by enzymes in the liver, leading to the formation of metabolites that can be excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . This localization is crucial for the compound’s activity and function, as it allows this compound to interact with specific biomolecules and participate in localized biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1H-1,2,3-triazole can be synthesized through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method involves the reaction of benzyl azide with propargyl methyl ether in the presence of a copper(I) catalyst. The reaction is typically carried out in an aqueous or organic solvent at room temperature, yielding the desired triazole compound with high efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-4-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound is used in the production of agrochemicals, dyes, and materials science

Comparison with Similar Compounds

1-Benzyl-4-methyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-benzyl-4-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-9-7-13(12-11-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXAJAYFLQNQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538702
Record name 1-Benzyl-4-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91258-00-3
Record name 1-Benzyl-4-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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